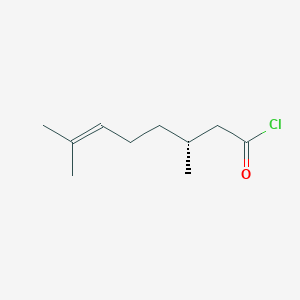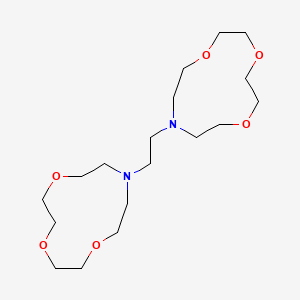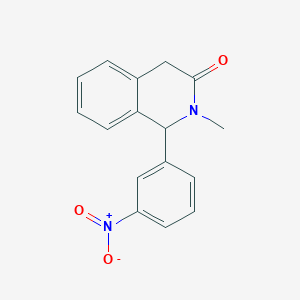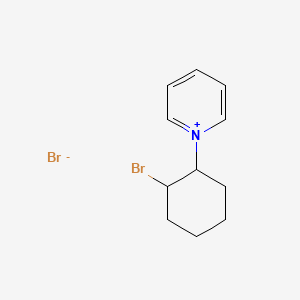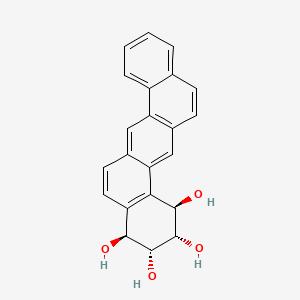
Dibenz(a,h)anthracene-1,2,3,4-tetrol, 1,2,3,4-tetrahydro-, (1alpha,2beta,3beta,4alpha)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenz(a,h)anthracene-1,2,3,4-tetrol, 1,2,3,4-tetrahydro-, (1alpha,2beta,3beta,4alpha)- is a polycyclic aromatic hydrocarbon (PAH) with a complex structure consisting of five fused benzene rings. This compound is known for its stability and genotoxic properties, as it can intercalate into DNA and cause mutations .
Preparation Methods
The synthesis of Dibenz(a,h)anthracene-1,2,3,4-tetrol, 1,2,3,4-tetrahydro-, (1alpha,2beta,3beta,4alpha)- involves several steps. One common method includes the bromination of dibenz[a,c]anthracene followed by hydrolysis and treatment with sodium methoxide to produce the desired compound . Industrial production methods often involve high-temperature processes such as those found in coke oven operations, coal tar distillation, and engine exhaust .
Chemical Reactions Analysis
Dibenz(a,h)anthracene-1,2,3,4-tetrol, 1,2,3,4-tetrahydro-, (1alpha,2beta,3beta,4alpha)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form diol epoxides, which are highly reactive and can form DNA adducts.
Reduction: Reduction reactions can convert the compound into less reactive forms.
Substitution: Halogenation and other substitution reactions can modify the compound’s structure, leading to different derivatives.
Common reagents used in these reactions include bromine, sodium methoxide, and various oxidizing agents. Major products formed from these reactions include diol epoxides and other substituted derivatives .
Scientific Research Applications
Dibenz(a,h)anthracene-1,2,3,4-tetrol, 1,2,3,4-tetrahydro-, (1alpha,2beta,3beta,4alpha)- has several scientific research applications:
Mechanism of Action
The genotoxic effects of Dibenz(a,h)anthracene-1,2,3,4-tetrol, 1,2,3,4-tetrahydro-, (1alpha,2beta,3beta,4alpha)- are primarily due to its ability to intercalate into DNA and form adducts. This process involves the metabolic conversion of the compound to diol epoxides, which then react with DNA to induce mutations . The molecular targets include DNA bases, and the pathways involved are related to the metabolic activation of the compound by enzymes such as cytochrome P450 .
Comparison with Similar Compounds
Dibenz(a,h)anthracene-1,2,3,4-tetrol, 1,2,3,4-tetrahydro-, (1alpha,2beta,3beta,4alpha)- is similar to other PAHs such as Dibenz(a,j)anthracene and Benzo[k]tetraphene . its unique structure and specific genotoxic properties distinguish it from these compounds. Similar compounds include:
Dibenz(a,j)anthracene: Another PAH with a similar structure but different genotoxic properties.
Benzo[k]tetraphene: A PAH with a different arrangement of benzene rings.
These comparisons highlight the uniqueness of Dibenz(a,h)anthracene-1,2,3,4-tetrol, 1,2,3,4-tetrahydro-, (1alpha,2beta,3beta,4alpha)- in terms of its chemical behavior and biological effects.
Properties
CAS No. |
79036-79-6 |
|---|---|
Molecular Formula |
C22H18O4 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(1R,2S,3R,4S)-1,2,3,4-tetrahydronaphtho[5,6-b]phenanthrene-1,2,3,4-tetrol |
InChI |
InChI=1S/C22H18O4/c23-19-15-8-7-13-9-16-12(6-5-11-3-1-2-4-14(11)16)10-17(13)18(15)20(24)22(26)21(19)25/h1-10,19-26H/t19-,20+,21+,22-/m0/s1 |
InChI Key |
WZASWRYOBUPNGZ-CBPXPLCBSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)[C@H]([C@@H]([C@@H]([C@H]5O)O)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)C(C(C(C5O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


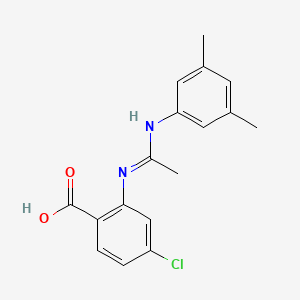
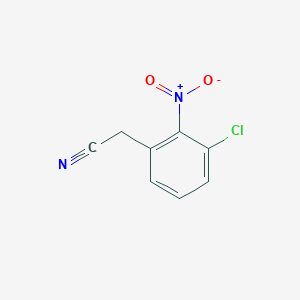
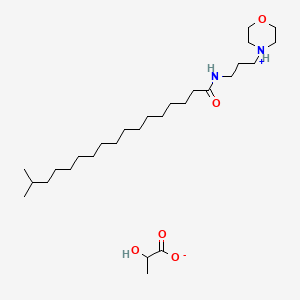
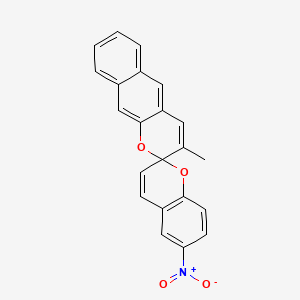
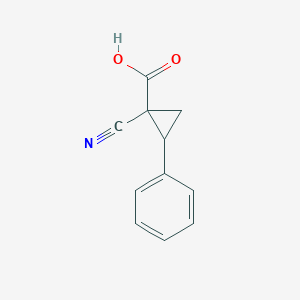
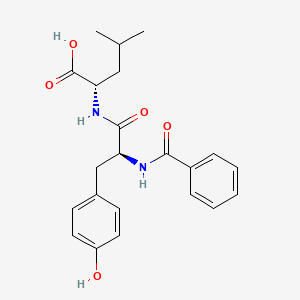
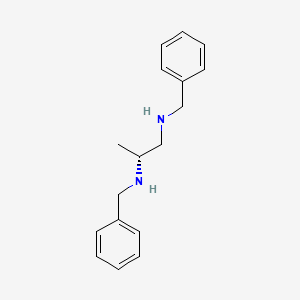
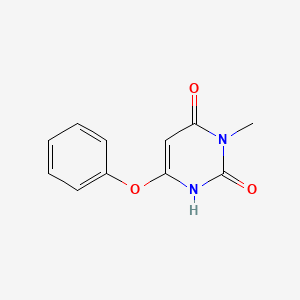
![N-[8-[(2,4-dinitrophenyl)hydrazinylidene]octylideneamino]-2,4-dinitroaniline](/img/structure/B14447258.png)
